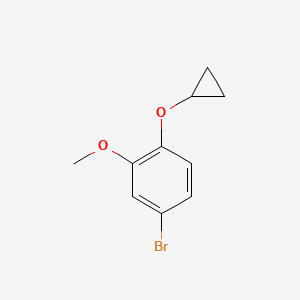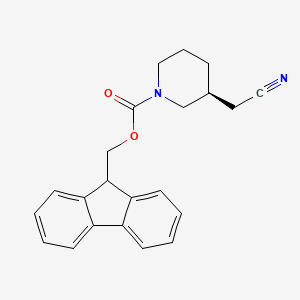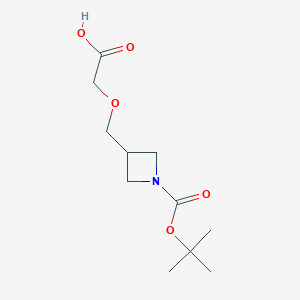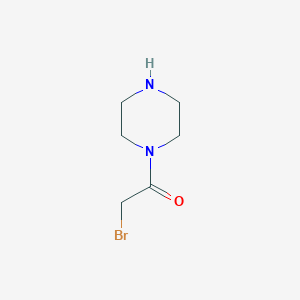![molecular formula C16H12F6N6O2 B15298157 1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including trifluoromethyl, pyridinyl, oxadiazolyl, and pyrazole moieties. This compound is of significant interest in medicinal chemistry and agrochemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide involves multiple steps, starting from readily available precursors. A practical method for synthesizing functionalized 1-methyl-3-(trifluoromethyl)-1H-pyrazoles has been developed, which includes the following steps :
Formation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and 1,3-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving nitrile oxides and hydrazides.
Coupling Reactions: The final coupling of the synthesized intermediates is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activities.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Material Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole and pyrazole rings can form hydrogen bonds and π-π interactions with proteins, affecting their function and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A simpler analog with similar trifluoromethyl and pyrazole functionalities.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with the trifluoromethyl group at a different position.
2-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group on a pyridine ring, similar to the pyridinyl moiety in the target compound.
Uniqueness
1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and oxadiazole groups enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C16H12F6N6O2 |
|---|---|
分子量 |
434.30 g/mol |
IUPAC名 |
2-methyl-5-(trifluoromethyl)-N-[(1S)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl]ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12F6N6O2/c1-7(24-13(29)9-6-11(16(20,21)22)26-28(9)2)14-25-12(27-30-14)8-3-4-23-10(5-8)15(17,18)19/h3-7H,1-2H3,(H,24,29)/t7-/m0/s1 |
InChIキー |
SFSLHKNGLMRBTO-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=NC(=NO1)C2=CC(=NC=C2)C(F)(F)F)NC(=O)C3=CC(=NN3C)C(F)(F)F |
正規SMILES |
CC(C1=NC(=NO1)C2=CC(=NC=C2)C(F)(F)F)NC(=O)C3=CC(=NN3C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)





![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)
![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)

